molecular formula C12H12O B8678193 (2-Methylnaphthalen-1-yl)methanol

(2-Methylnaphthalen-1-yl)methanol

Cat. No.: B8678193
M. Wt: 172.22 g/mol
InChI Key: HZFBCINSFDDVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, characterized by a methyl group at the second position and a methanol group at the first position of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)methanol can be synthesized through several methods. One common approach involves the methylation of 2-methylnaphthalene using metal-impregnated mesoporous catalysts such as Cu/MCM-41 and Zr/MCM-41 zeolites . The reaction typically occurs at elevated temperatures around 400°C with a weight hourly space velocity of 1–3 h⁻¹.

Industrial Production Methods: Industrial production of this compound often involves the oxidation of 2-methylnaphthalene using oxidizing agents like dichromate . This method is efficient but generates industrial waste containing chromate, prompting the development of more environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: (2-Methylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Menadione: Formed through oxidation.

    Dimethylnaphthalene Isomers: Produced through methylation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methylnaphthalen-1-yl)methanol involves its interaction with molecular targets through its functional groups. For instance, the oxidation of 2-methylnaphthalene by OH radicals in the atmosphere leads to the formation of various adducts and dicarbonyl compounds . These reactions are initiated by the addition of OH radicals to the naphthalene ring, followed by subsequent reactions with oxygen and other atmospheric components.

Comparison with Similar Compounds

    1-Methylnaphthalene: Another methylated naphthalene derivative.

    2-Methyl-1,4-naphthoquinone (Menadione): An oxidized form of 2-methylnaphthalene.

    Dimethylnaphthalenes: Compounds with two methyl groups on the naphthalene ring.

Uniqueness: (2-Methylnaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo oxidation and methylation reactions makes it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(2-methylnaphthalen-1-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7,13H,8H2,1H3

InChI Key

HZFBCINSFDDVLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.